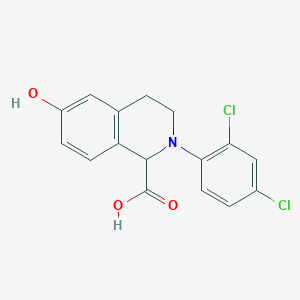
2-(2,4-Dichloro-phenyl)-6-hydroxy-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,4-Dichloro-phenyl)-6-hydroxy-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid is a complex organic compound that features a dichlorophenyl group, a hydroxy group, and a tetrahydroisoquinoline carboxylic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dichloro-phenyl)-6-hydroxy-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid typically involves multiple steps, including the formation of the tetrahydroisoquinoline core and the introduction of the dichlorophenyl and hydroxy groups. Common synthetic routes may involve:
Claisen condensation: This step involves the reaction of acetophenones with suitable reagents to form intermediate compounds.
Intramolecular cyclization: This step is used to form the tetrahydroisoquinoline core, often catalyzed by acids such as sulfuric acid and silica.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes mentioned above to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
2-(2,4-Dichloro-phenyl)-6-hydroxy-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, such as carbonyl groups, to alcohols.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens (chlorine, bromine) or nucleophiles (amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols.
科学的研究の応用
2-(2,4-Dichloro-phenyl)-6-hydroxy-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-(2,4-Dichloro-phenyl)-6-hydroxy-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid involves its interaction with specific molecular targets and pathways. This compound may exert its effects by:
Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with receptors: Modulating the activity of receptors on cell surfaces.
Affecting gene expression: Influencing the transcription and translation of specific genes.
類似化合物との比較
Similar Compounds
Acetophenone derivatives: These compounds share a similar structural motif and are used in various chemical reactions.
2,4-Dichlorophenoxyacetic acid: This compound has a similar dichlorophenyl group and is used as a herbicide.
Uniqueness
2-(2,4-Dichloro-phenyl)-6-hydroxy-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid is unique due to its combination of functional groups and its potential for diverse applications in scientific research. Its structural complexity allows for a wide range of chemical modifications and interactions with biological targets.
特性
分子式 |
C16H13Cl2NO3 |
|---|---|
分子量 |
338.2 g/mol |
IUPAC名 |
2-(2,4-dichlorophenyl)-6-hydroxy-3,4-dihydro-1H-isoquinoline-1-carboxylic acid |
InChI |
InChI=1S/C16H13Cl2NO3/c17-10-1-4-14(13(18)8-10)19-6-5-9-7-11(20)2-3-12(9)15(19)16(21)22/h1-4,7-8,15,20H,5-6H2,(H,21,22) |
InChIキー |
HIMMGTSNAGEFDH-UHFFFAOYSA-N |
正規SMILES |
C1CN(C(C2=C1C=C(C=C2)O)C(=O)O)C3=C(C=C(C=C3)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


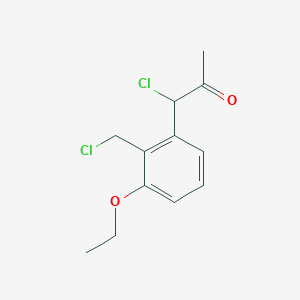
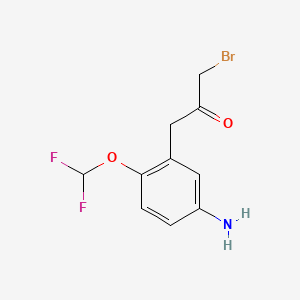

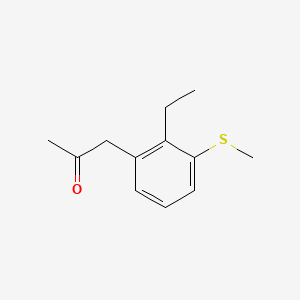
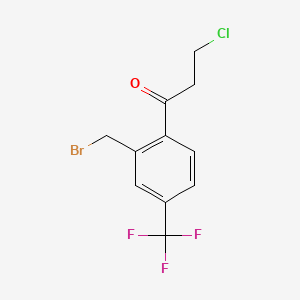

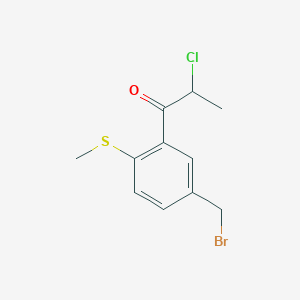
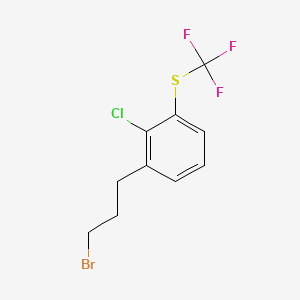
![3-{[4-(2,2-Dicyanoethenyl)phenoxy]methyl}benzoic acid](/img/structure/B14065179.png)

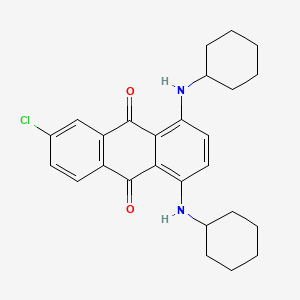
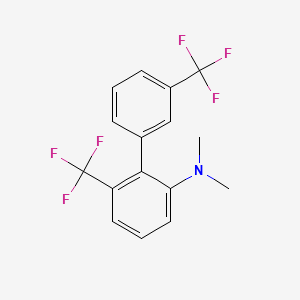
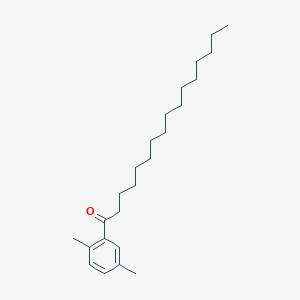
![4-Oxo-4,5-dihydrothieno[3,2-c]pyridine-6-carboxylic acid](/img/structure/B14065207.png)
